2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Catalog No.
S15689217
CAS No.
624725-64-0
M.F
C17H16FN5OS
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfany...

CAS Number

624725-64-0

Product Name

2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H16FN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+

InChI Key

NAERKMZFSOQIAC-YBFXNURJSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3F

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3F

2-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound characterized by its unique structure, which includes a fluorobenzaldehyde moiety and a hydrazone linkage. This compound features a 2-fluorobenzaldehyde unit, known for its reactivity in various chemical transformations, and a 4H-1,2,4-triazole ring substituted with an ethoxyphenyl group and a sulfanyl group. The presence of the fluorine atom enhances its electrophilic character, making it suitable for diverse synthetic applications.

  • Oxidation: It can be oxidized to form 2-fluorobenzoic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield 2-fluorobenzyl alcohol when treated with reducing agents such as sodium borohydride.
  • Condensation Reactions: The aldehyde group allows for the formation of Schiff bases through condensation with amines, which can lead to the synthesis of hydrazones like the target compound .

Key Reaction Mechanisms

The mechanisms of these reactions typically involve nucleophilic attack on the carbonyl carbon of the aldehyde group, followed by subsequent transformations depending on the reagents used.

The biological activity of 2-fluorobenzaldehyde derivatives has been explored in various studies. Compounds derived from this aldehyde have shown potential antimicrobial properties due to their ability to form Schiff bases. These derivatives may exhibit inhibitory effects on certain bacterial strains, making them candidates for pharmaceutical applications .

The synthesis of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone generally involves the following steps:

  • Formation of 2-Fluorobenzaldehyde: This can be achieved through halogen-exchange reactions starting from 2-chlorobenzaldehyde using potassium fluoride in dimethyl sulfoxide at elevated temperatures .
  • Hydrazone Formation: The aldehyde is then reacted with hydrazine derivatives in an appropriate solvent (often ethanol) to form the hydrazone linkage. This step is crucial as it defines the structure of the final compound.
  • Substitution Reactions: Further modifications may involve substituting the triazole moiety with various functional groups to enhance biological activity or solubility.

The applications of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone extend into several fields:

  • Pharmaceuticals: Its derivatives are investigated for antimicrobial and antifungal activities.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those containing triazole and hydrazone functionalities.
  • Chemical Research: The compound is used in studies exploring reaction mechanisms involving fluorinated compounds and their biological implications .

Interaction studies involving this compound typically focus on its binding affinity and inhibitory effects on various biological targets. For example, research has indicated that derivatives of 2-fluorobenzaldehyde can interact with enzymes or receptors involved in microbial resistance. These studies are essential for understanding how modifications to the compound's structure can enhance its efficacy or reduce toxicity .

Several compounds share structural similarities with 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-FluorobenzaldehydeC7H5FOElectrophilic aldehyde; precursor for Schiff base formation
4-FluorobenzaldehydeC7H5FOSimilar reactivity but different positional isomer; used in similar synthetic pathways
BenzaldehydeC7H6ONon-fluorinated version; less reactive than fluorinated counterparts
3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazolC11H12N4OSContains triazole; potential for diverse biological activity

Uniqueness

The uniqueness of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its combination of a fluorinated aldehyde and a complex triazole structure. This combination enhances its reactivity and potential biological activity compared to other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

357.10595949 g/mol

Monoisotopic Mass

357.10595949 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

Explore Compound Types